Salt Form Dictates In Vitro Potency: IC50 Comparison Across HCl, Hemisulfate, and Free Base
The dihydrochloride salt exhibits intermediate in vitro potency compared to alternative salt forms and the free base. In a competitive binding assay against the benzodiazepine receptor, the IC50 values vary markedly by counterion [1]. The 2HCl form shows an IC50 of 5.2–6.8 nM, compared to 2.7 nM for the 0.5 H₂SO₄ salt and 1.1 nM for the free base [1]. This quantifies the impact of salt selection on apparent potency and underscores that the 2HCl salt provides a distinct pharmacological profile.
| Evidence Dimension | Benzodiazepine receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 5.2 nM and 6.8 nM (two HCl salt entries) |
| Comparator Or Baseline | Free base: 1.1 nM; 0.5 H₂SO₄ salt: 2.7 nM |
| Quantified Difference | 2HCl salt is ~4.7–6.2× less potent than free base; ~1.9–2.5× less potent than hemisulfate |
| Conditions | In vitro competitive binding assay; specific receptor target not disclosed in source excerpt |
Why This Matters
Selecting the correct salt form is critical for dose-response consistency; using the free base in place of the 2HCl salt may yield artificially high potency, while the hemisulfate may offer enhanced solubility but altered potency.
- [1] Journal of Pharmacology and Experimental Therapeutics (JPET). HighWire Table Expansion. Salt comparison: IC50 values for HCl, 0.5 H₂SO₄, and free base forms. View Source
